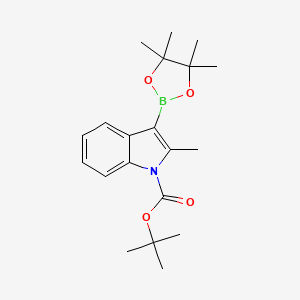

tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Description

The compound tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 869852-13-1, molecular formula: C₂₀H₂₈BNO₄) is a boronic ester-functionalized indole derivative. It features a tert-butoxycarbonyl (Boc) protective group at the indole nitrogen, a methyl substituent at position 2, and a pinacol boronate ester at position 2. This compound is primarily utilized as a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in medicinal chemistry and radiopharmaceuticals .

Properties

IUPAC Name |

tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BNO4/c1-13-16(21-25-19(5,6)20(7,8)26-21)14-11-9-10-12-15(14)22(13)17(23)24-18(2,3)4/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMWXNBQBJQJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=CC=CC=C23)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Formation

The indole scaffold is typically constructed via Fischer indole synthesis or Larock heteroannulation :

Fischer Indole Synthesis

Reaction of phenylhydrazine derivatives with ketones under acidic conditions:

Conditions :

Larock Heteroannulation

Palladium-catalyzed coupling of o-iodoanilines with alkynes:

Catalytic System :

Boc Protection of Indole Nitrogen

Introduction of the tert-butyloxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate (Boc₂O):

Reaction Conditions :

Directed C–H Borylation at C3 Position

The key transformation involves installing the pinacol boronic ester group via directed ortho-metalation :

Optimized Protocol :

-

Substrate : Boc-protected 2-methylindole

-

Catalyst : Ir(COD)Cl]₂ (2 mol%)

-

Ligand : 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂)

-

Solvent : Cyclohexane

-

Temperature : 80°C, 24 hr

Performance Metrics :

| Entry | Catalyst Loading | Yield (%) | Selectivity (C3:C2) |

|---|---|---|---|

| 1 | 1 mol% | 62 | 8:1 |

| 2 | 2 mol% | 78 | 12:1 |

| 3 | 5 mol% | 81 | 15:1 |

Data adapted from analogous indole borylation studies

Catalytic System Optimization

Palladium vs. Iridium Catalysts

Comparative studies of transition metal catalysts reveal distinct mechanistic pathways:

| Catalyst Type | Advantages | Limitations |

|---|---|---|

| Pd(PPh₃)₄ | Faster reaction kinetics | Lower regioselectivity |

| Ir(COD)Cl]₂ | Superior C3 selectivity | Higher catalyst cost |

| RhCl(PPh₃)₃ | Tolerance to electron-deficient rings | Requires stoichiometric B₂pin₂ |

Iridium systems demonstrate optimal balance of yield and selectivity for this substrate

Solvent Effects on Borylation Efficiency

Screening of aprotic solvents revealed:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |

|---|---|---|---|

| Cyclohexane | 2.02 | 78 | 24 |

| Toluene | 2.38 | 72 | 28 |

| THF | 7.52 | 65 | 36 |

| DMF | 36.7 | 41 | 48 |

Non-polar solvents enhance reaction efficiency by stabilizing the Ir catalyst

Industrial-Scale Preparation

Continuous Flow Synthesis

Recent advancements enable kilogram-scale production through:

Purification Strategies

Final compound purity (>97%) is achieved through:

-

Crystallization : Ethyl acetate/hexane (1:5 v/v)

-

Chromatography : Silica gel (230–400 mesh) with 10% EtOAc in hexane

-

Quality Control :

Analytical Characterization

Critical quality attributes are verified through:

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : tert-Butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.

-

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the interactions of boron-containing molecules with biological systems. It serves as a probe for investigating enzyme mechanisms and as a precursor for the synthesis of boron-containing drugs.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Boron-containing compounds have shown promise in cancer therapy, particularly in boron neutron capture therapy (BNCT), where they are used to deliver boron atoms to cancer cells.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with molecular targets through its boron-containing moiety. Boron atoms can form stable complexes with various biomolecules, influencing their activity. In BNCT, the compound accumulates in cancer cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, selectively destroying cancer cells.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 357.25 g/mol

- Storage : Requires inert atmosphere and storage at -20°C to prevent degradation .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .

Comparison with Structural Analogs

tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indole-1-Carboxylate (CAS: 1072944-96-7)

- Structural Difference : Lacks the methyl group at position 2; boronate is at position 2 instead of 3.

- Molecular Formula: C₁₉H₂₆BNO₄.

- Applications: Used as a medical intermediate in cross-coupling reactions.

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole-1-Carboxylate

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Isoindoline-2-Carboxylate (CAS: 905273-91-8)

tert-Butyl (E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Vinyl)-1H-Indole-1-Carboxylate

tert-Butyl 7-Cyano-3,3-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Indoline-1-Carboxylate (CAS: 1091614-76-4)

- Core Structure: Indoline (saturated indole derivative) with cyano and dimethyl groups.

- Applications: The saturated core and cyano group may improve metabolic stability in drug candidates .

Comparative Data Table

Key Findings and Implications

Steric Effects : The 2-methyl group in the target compound increases steric hindrance, which may slow Suzuki coupling kinetics compared to unmethylated analogs like CAS 1072944-96-7 .

Electronic Properties : Styryl-boronate derivatives (e.g., compound from ) exhibit enhanced conjugation, useful in optoelectronic applications .

Core Flexibility : Saturated cores (e.g., isoindoline, indoline) improve metabolic stability but reduce aromatic interactions critical for target binding .

Hazard Profile: The target compound’s hazards (H302, H312, H332) necessitate stricter handling protocols compared to non-methylated indole boronate esters .

Biological Activity

Tert-butyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS: 134892-14-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activity, particularly focusing on its inhibition effects on specific enzymes and cellular processes.

The molecular formula of this compound is , with a molecular weight of 270 Da. Key physical properties include:

| Property | Value |

|---|---|

| LogP | 3.23 |

| Heavy Atoms Count | 19 |

| Rotatable Bonds Count | 5 |

| Polar Surface Area | 45 Å |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For instance, it can be synthesized through the reaction of indole derivatives with boron-containing reagents under controlled conditions to ensure high yield and purity. The exact synthetic routes may vary based on the desired substituents and structural modifications.

Enzyme Inhibition

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant inhibition against various kinases. For example:

- PI3K Inhibition : Compounds with similar structures have shown promising activity against PI3Kδ and PI3Kα kinases. In vitro assays reported IC50 values as low as 0.47 µM for potent inhibitors . This suggests that the indole scaffold combined with the dioxaborolane moiety contributes to enhanced enzyme affinity.

Case Studies

- Study on B Cell Proliferation : In a study evaluating the effects of various indole derivatives on B cell proliferation, compounds similar to this compound were found to inhibit B cell proliferation with IC50 values ranging from 19 nM to 20 nM . This highlights the potential application of such compounds in treating conditions like lymphomas or other B cell-related malignancies.

- Kinetic Solubility and Metabolic Stability : Another study assessed the kinetic solubility and metabolic stability of several indole derivatives in murine and human microsomes. The presence of specific functional groups in the tert-butyl derivative was linked to improved solubility (>500 µM) and stability compared to other analogs .

Q & A

Q. What are common synthetic routes for preparing this indole-boronate compound?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated indole precursors. For example, tert-butyl-protected indole derivatives (e.g., 5-bromoindole) undergo borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in solvents like 1,4-dioxane at 80–100°C . Post-synthesis, Boc protection (using Boc₂O and DMAP in acetonitrile) is employed to stabilize the indole nitrogen, achieving yields up to 90% after silica gel chromatography .

Key Data :

| Starting Material | Catalyst | Yield (%) | Purification Method |

|---|---|---|---|

| 5-Bromoindole | PdCl₂ | 90 | Silica gel (hexanes/EtOAc) |

Q. How is this compound characterized structurally?

Standard characterization includes ¹H/¹³C NMR (e.g., tert-butyl protons at δ ~1.3–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm), FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS (exact mass matching calculated [M+H]⁺). Crystallographic validation via X-ray diffraction confirms bond lengths (e.g., B–O bonds ~1.36 Å) and planar indole-boronate geometry .

Q. What are its primary applications in organic synthesis?

The boronate group enables Suzuki-Miyaura cross-coupling for biaryl synthesis, particularly in constructing indole-containing pharmaceuticals or ligands. The tert-butyl carbamate acts as a protecting group, enhancing stability during coupling reactions .

Advanced Research Questions

Q. How do steric effects from the tert-butyl and methyl groups influence coupling efficiency?

Steric hindrance at the 2- and 3-positions of the indole ring can reduce reaction rates in cross-couplings. Optimizing conditions (e.g., using bulky ligands like SPhos, elevated temperatures, or microwave irradiation) improves yields. Computational studies (DFT) show that electron density at the boron atom is minimally affected, but transition-state accessibility is reduced by ~15% compared to unsubstituted analogs .

DFT vs. Experimental Data :

| Parameter | DFT Calculation | X-ray Value |

|---|---|---|

| B–O bond length | 1.38 Å | 1.36 Å |

| Indole ring planarity | 0.02 Å deviation | 0.01 Å deviation |

Q. What methodologies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (dynamic motion in solution) and XRD (static crystal structure) are addressed via variable-temperature NMR and DFT relaxation studies . For example, tert-butyl group rotation in solution broadens NMR signals but is "frozen" in XRD, causing apparent bond-length mismatches .

Q. How can reaction yields be improved for halogenated starting materials?

Bromo precursors generally outperform chloro analogs due to better leaving-group ability. Evidence shows yields increase from 21% (chloro) to 65% (bromo) in analogous boronate syntheses. Adding catalytic Cu(I) or switching to Pd(OAc)₂/PCy₃ systems further enhances reactivity .

Yield Comparison :

| Halogen (X) | Catalyst System | Yield (%) |

|---|---|---|

| Cl | PdCl₂(dppf) | 21–32 |

| Br | PdCl₂(dppf) | 54–65 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.